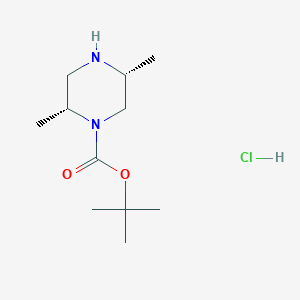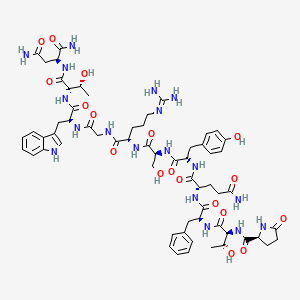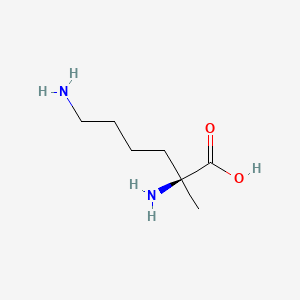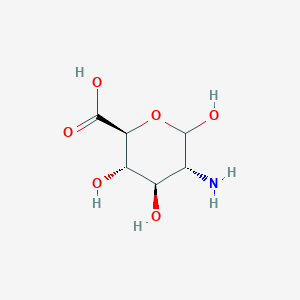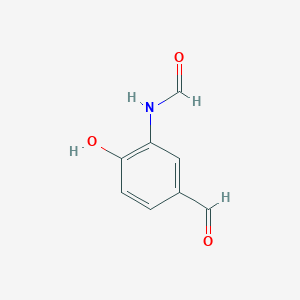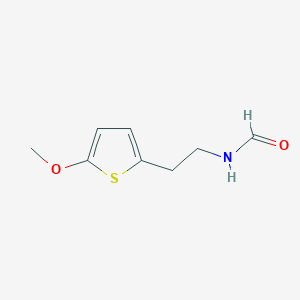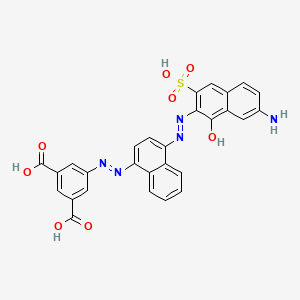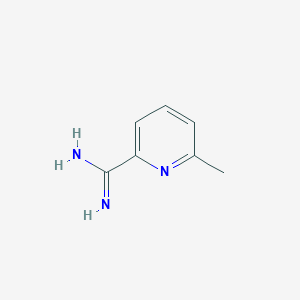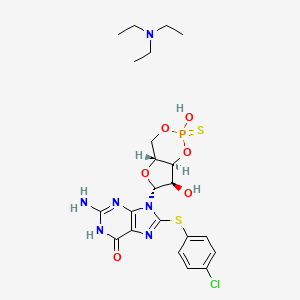
Rp-8-pCPT-cGMPS
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, involves spectroscopic characterization and X-ray diffraction (XRD) studies, showcasing the typical methods used in synthesizing and analyzing derivatives of (6-Chloropyridin-2-yl)methanamine (Lakshminarayana et al., 2009). Additionally, the synthesis of related compounds often employs condensation reactions with selected aldehydes in specific solvents, indicating the versatility and reactivity of the chloropyridinyl group (Pandey & Srivastava, 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as the crystal and molecular structure of certain derivatives, reveals the importance of intermolecular hydrogen bonds and the spatial arrangement that affects the compound's physical and chemical properties (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving (6-Chloropyridin-2-yl)methanamine derivatives highlight the compound's reactivity, such as the formation of Schiff bases through condensation with aryl aldehydes, indicating its potential in synthesizing a wide range of chemical entities (Pandey & Srivastava, 2011).
Physical Properties Analysis
The physical properties, such as crystallization behaviors and intermolecular interactions, are crucial for understanding the compound's stability and potential applications. The detailed crystal structure analysis provides insights into its physical characteristics and interactions within the crystal lattice (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties of (6-Chloropyridin-2-yl)methanamine and its derivatives, including their reactivity with other compounds, functional group transformations, and potential as precursors for more complex molecules, are fundamental aspects of research. Studies on the synthesis, characterization, and reaction mechanisms offer valuable information on the chemical behavior and applications of these compounds (Pandey & Srivastava, 2011).
Aplicaciones Científicas De Investigación
Inhibición de las quinasas de proteína dependientes de cGMP
“Rp-8-pCPT-cGMPS” es un análogo estable y permeable a las células de cGMP que inhibe de forma competitiva las quinasas de proteína dependientes de cGMP (cGK), incluyendo cGK Iα y cGK II {svg_1}. Esto lo convierte en una herramienta valiosa para estudiar el papel de estas quinasas en diversos procesos biológicos {svg_2}.
Investigación cardiovascular
“this compound” se ha utilizado en el campo de la investigación cardiovascular para estudiar la vasoconstricción {svg_3}. A una concentración de 10 µM, bloquea la relajación de las arterias de la cola de rata inducida por el donante de óxido nítrico SIN-1 {svg_4}.
Biología celular y señalización
“this compound” tiene aplicaciones en biología celular, particularmente en el estudio de la señalización celular {svg_5}. Se ha utilizado para investigar el papel de la señalización del óxido nítrico en diversos procesos celulares {svg_6}.
Estudio de las fosfodiesterasas
“this compound” es resistente a las fosfodiesterasas sensibles a los nucleótidos cíclicos de mamíferos {svg_7}. Esto lo convierte en una herramienta útil para estudiar el papel de estas enzimas en la señalización de nucleótidos cíclicos {svg_8}.
Investigación sobre los canales de cGMP retiniano
“this compound” activa los canales de cGMP retiniano, lo que permite a los investigadores discriminar entre los efectos de las quinasas y los canales {svg_9}. Esto es particularmente útil en el estudio de la visión y los trastornos relacionados {svg_10}.
Estudios de la función plaquetaria
En las plaquetas humanas intactas, “this compound” antagoniza la activación de la quinasa de proteína dependiente de cGMP por 8-pCPT-cGMP sin afectar a la quinasa de proteína dependiente de cAMP o a las fosfodiesterasas reguladas por cGMP {svg_11}. Esto lo convierte en una herramienta valiosa para estudiar la función plaquetaria y los trastornos relacionados {svg_12}.
Mecanismo De Acción
Target of Action
Rp-8-pCPT-cGMPS is a potent selective inhibitor of protein kinase G (PKG) . PKG is a serine/threonine-specific protein kinase that is activated by cGMP and plays a crucial role in various physiological processes .
Mode of Action
This compound competitively inhibits cGMP-dependent protein kinases (cGKs), including cGK Iα and cGK II . It also activates retinal cGMP channels, thus discriminating between kinase and channel effects . This compound is absolutely resistant against mammalian cyclic nucleotide-dependent phosphodiesterases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP-PKG signaling pathway . This pathway plays a vital role in many physiological processes, including vasodilation, inhibition of platelet aggregation, and phototransduction .
Pharmacokinetics
This compound exhibits high lipophilicity and excellent membrane permeability, making it useful for studies involving intact cells . It is also metabolically stable towards all cyclic nucleotide-responsive phosphodiesterases examined so far .
Result of Action
The action of this compound results in the inhibition of PKG, which can have various downstream effects depending on the specific physiological context . For example, in intact human platelets, this compound antagonizes the activation of the cGMP-dependent protein kinase by 8-pCPT-cGMP .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its membrane permeability makes it particularly effective in cellular environments . If the compound is used in unnecessarily high concentrations, potential cross-modulation of eg, cAMP-dependent protein kinase has to be considered .
Direcciones Futuras
The role of NO/sGC/cGMP/PKG signaling pathway in regulation of platelet function has been studied . A future detailed analysis of these substrates and their involvement in different platelet inhibitory pathways could be a basis for the development of new antiplatelet drugs that may target only specific aspects of platelet functions .
Análisis Bioquímico
Biochemical Properties
Rp-8-pCPT-cGMPS plays a significant role in biochemical reactions, particularly as an inhibitor of cGMP-dependent protein kinases . It interacts with these enzymes and antagonizes the activation of the cGMP-dependent protein kinase by 8-pCPT-cGMP . The pCPT (p -chlorophenylthio) group at the 8-position of the purine increases both enzyme affinity and membrane permeability over related compounds .
Cellular Effects
The effects of this compound on cells are primarily mediated through its inhibition of cGMP-dependent protein kinases . By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cGMP-dependent protein kinases . It competitively inhibits these enzymes, leading to changes in gene expression and cellular processes .
Metabolic Pathways
This compound is involved in the cGMP signaling pathway, interacting with cGMP-dependent protein kinases
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its membrane permeability
Propiedades
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOYZBYGWGWWTD-OZOPYAHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN6O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432128 | |
| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
276696-61-8 | |
| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary mechanism of action of Rp-8-pCPT-cGMPS?
A1: this compound acts as a potent and selective inhibitor of cGMP-dependent protein kinases (PKGs), particularly PKG Iα and PKG Iβ. [, ] It competes with cGMP for binding to the regulatory domain of PKG, thereby preventing its activation. [, ]
Q2: What are the downstream consequences of PKG inhibition by this compound?
A2: PKG inhibition by this compound disrupts various cellular processes, including:
- Smooth muscle relaxation: this compound can attenuate nitric oxide (NO)-mediated vasodilation in various vascular beds, including cerebral, pulmonary, and coronary arteries. [, , , ]
- Platelet activation: this compound can enhance platelet aggregation induced by agonists like collagen. []
- Neuronal excitability: this compound can suppress hyperexcitability in sensory neurons under certain conditions, potentially impacting pain perception. [, , ]
- Cellular proliferation: this compound can modulate the proliferation of different cell types, including vascular smooth muscle cells and endothelial cells. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H19ClN5O7PS. Its molecular weight is 491.86 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data isn't extensively detailed within the provided papers, researchers can refer to chemical suppliers or databases for information regarding its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics.
Q5: What is known about the stability and compatibility of this compound?
A5: Information on material compatibility and stability is limited within the provided research. Researchers should consult manufacturer guidelines for optimal storage and handling.
Q6: Does this compound possess any catalytic properties?
A6: this compound primarily functions as a competitive inhibitor of PKG. It does not exhibit intrinsic catalytic activity itself. []
Q7: What are the recommended storage conditions and formulation strategies for this compound?
A7: Researchers should refer to manufacturer instructions for specific storage guidelines and formulation recommendations to ensure compound stability and solubility.
Q8: Are there specific safety guidelines for handling this compound?
A8: As with all research chemicals, appropriate laboratory safety practices should be followed when handling this compound. Researchers should consult relevant safety data sheets (SDS) for comprehensive information.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?
A9: While specific ADME data is not extensively discussed in the provided papers, this compound is known to be cell-permeable, suggesting good cellular uptake. Further research is required to fully elucidate its PK/PD properties.
Q10: In what research contexts has this compound been used to investigate cellular processes?
A10: this compound has been employed in numerous in vitro and in vivo studies, including:
- Vascular reactivity: Investigating the role of PKG in regulating vascular tone and blood pressure. [, , ]
- Platelet function: Exploring the involvement of PKG in platelet aggregation and thrombus formation. []
- Neuropathic pain: Examining the contribution of PKG to neuronal hyperexcitability and pain signaling. [, , ]
- Cardiac function: Assessing the influence of PKG on heart rate and contractility. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



